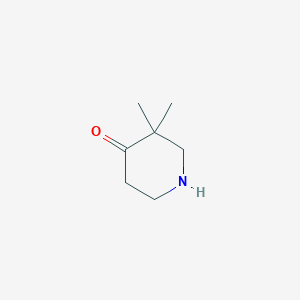

3,3-二甲基哌啶-4-酮

概述

描述

3,3-Dimethylpiperidin-4-one is a chemical compound belonging to the piperidin-4-one family, which is characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone functional group at the fourth position. The presence of two methyl groups at the third position of the ring distinguishes it as a dimethyl derivative. This structure is a key scaffold in various chemical and pharmacological studies due to its relevance in medicinal chemistry and synthetic applications.

Synthesis Analysis

The synthesis of compounds related to 3,3-dimethylpiperidin-4-one often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones involves the formation of the piperidin-4-one ring followed by subsequent functionalization . Similarly, the synthesis of related piperidin-4-ones can involve the use of acyl chlorides and base-mediated cyclization reactions, as seen in the synthesis of N-acyl derivatives . These methods highlight the versatility of the piperidin-4-one core in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperidin-4-ones can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the parent compound of N-acyl derivatives prefers to exist in a chair conformation, while the N-acyl piperidin-4-ones exhibit a distorted boat conformation . The detailed structural analysis is crucial for understanding the conformational preferences and reactivity of these molecules.

Chemical Reactions Analysis

Piperidin-4-ones undergo a variety of chemical reactions due to the presence of the reactive ketone group and the nitrogen atom in the ring. For instance, the iodine-mediated rearrangement of tetraarylpiperidin-4-ones leads to the formation of pyrrole derivatives, showcasing the reactivity of the piperidin-4-one scaffold under certain conditions . The ability to undergo such transformations makes these compounds valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylpiperidin-4-one derivatives are influenced by their molecular structure. The presence of substituents on the piperidine ring can affect properties such as melting points, solubility, and stability. For example, the N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives synthesized in one study were characterized by their melting points and spectroscopic data, which are indicative of their physical properties . Additionally, the electronic properties of these compounds can be studied using theoretical calculations, as seen in the investigation of the crystal structure of related compounds .

Relevant Case Studies

Case studies involving 3,3-dimethylpiperidin-4-one derivatives often focus on their biological activities. For instance, certain N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one derivatives have been evaluated for their antimicrobial activities, with some compounds showing a wide range of antibacterial activities . Another study on N-acyl derivatives of piperidin-4-ones included molecular docking studies to investigate their potential as CHK1 inhibitors, which are relevant in cancer research . These case studies demonstrate the importance of 3,3-dimethylpiperidin-4-one derivatives in the development of new therapeutic agents.

科学研究应用

抗帕金森病药物

3,3-二甲基哌啶-4-酮已被研究作为抗帕金森病药物的潜力 . 该化合物是通过几种光谱方法合成的,并进行了分析,例如核磁共振、质谱和傅里叶变换红外光谱研究 . 该化合物作为抗帕金森病药物的潜力在研究中得到了广泛的评估 .

抗肺癌药物

该化合物也因其作为抗肺癌药物的潜力而被研究 . 该研究涉及对该化合物在该方面的潜力的广泛评估 .

抗人类感染剂

3,3-二甲基哌啶-4-酮的另一个潜在应用是作为抗人类感染剂 . 该化合物被合成,并对其作为抗人类感染剂的潜力进行了广泛评估 .

抗氧化剂

3,3-二甲基哌啶-4-酮已被合成和研究,以了解其作为抗氧化剂的潜力 . 该化合物通过一锅曼尼希缩合反应合成 . 该化合物的抗氧化潜力是使用DPPH测定法确定的

作用机制

Target of Action

Piperidine derivatives, which include 3,3-dimethylpiperidin-4-one, are known to have a wide range of biological activities .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological effects

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by 3,3-Dimethylpiperidin-4-one require further investigation .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, but the specific effects of 3,3-Dimethylpiperidin-4-one require further investigation .

未来方向

属性

IUPAC Name |

3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624241 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150668-82-9 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

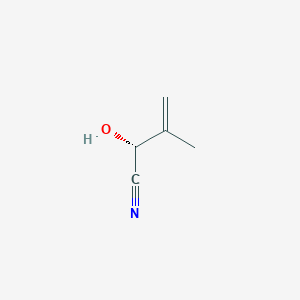

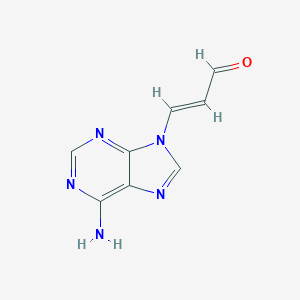

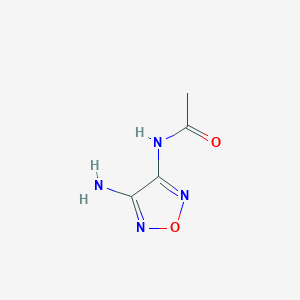

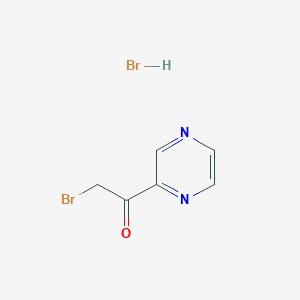

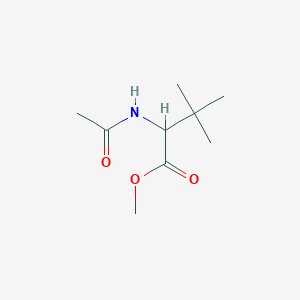

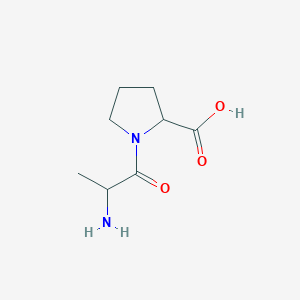

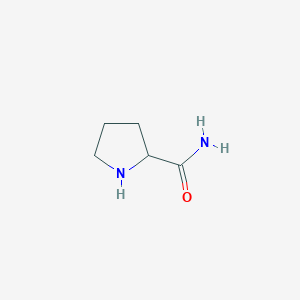

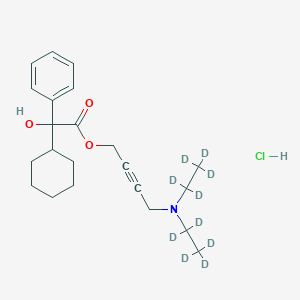

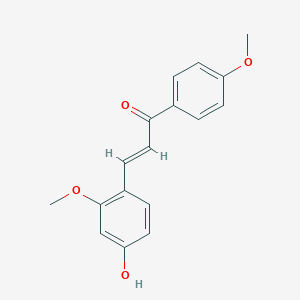

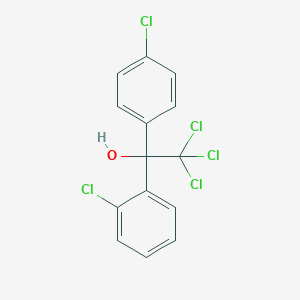

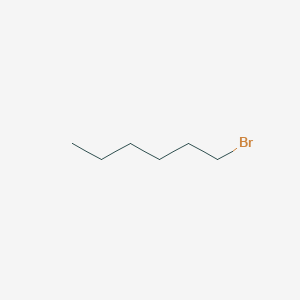

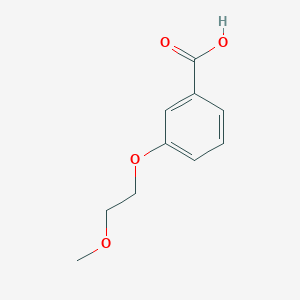

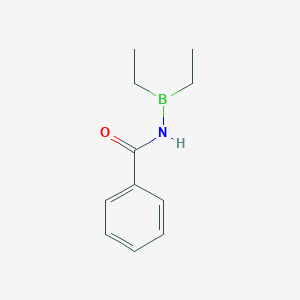

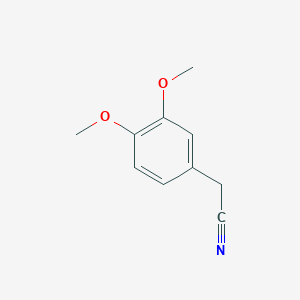

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?

A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []

Q2: How does the structure of 3,3-Dimethylpiperidin-4-one derivatives relate to their potential biological activity?

A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.

Q3: What computational chemistry techniques have been employed to study 3,3-Dimethylpiperidin-4-one derivatives?

A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。